Neuraminidase-IN-16

説明

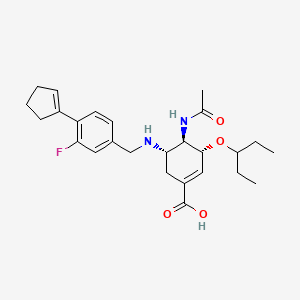

Structure

2D Structure

3D Structure

特性

分子式 |

C26H35FN2O4 |

|---|---|

分子量 |

458.6 g/mol |

IUPAC名 |

(3R,4R,5S)-4-acetamido-5-[[4-(cyclopenten-1-yl)-3-fluorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1 |

InChIキー |

RGLDENUTELIXMK-ISJGIBHGSA-N |

異性体SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |

正規SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Neuraminidase-IN-16: A Technical Guide

An In-Depth Review of a Novel Oseltamivir Derivative with Potent Anti-Influenza Activity

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Neuraminidase-IN-16, a potent neuraminidase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the core scientific principles, experimental methodologies, and key data associated with this promising antiviral compound.

Introduction

This compound, also identified as compound 43b in the primary literature, is a novel N-substituted derivative of oseltamivir. Its design is predicated on the strategy of engaging the 150-cavity of the neuraminidase active site, a key target for developing influenza therapeutics with improved efficacy and resistance profiles. This guide will delve into the scientific rationale behind its design, the synthetic route to its creation, and the experimental protocols used to characterize its potent inhibitory effects on various influenza virus strains.

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC₅₀) against various neuraminidase subtypes and the effective concentrations (EC₅₀) in cell-based anti-influenza virus assays.

Table 1: Neuraminidase Inhibition (IC₅₀)

| Neuraminidase Subtype | IC₅₀ (µM) |

| H5N1 | 0.031 |

| H5N8 | 0.15 |

| H1N1 | 0.25 |

| H3N2 | 0.60 |

| H5N1-H274Y (Resistant) | 0.63 |

| H1N1-H274Y (Resistant) | 10.08 |

Table 2: Anti-Influenza Virus Activity (EC₅₀)

| Cell Line | Virus Strain | EC₅₀ (µM) |

| Chicken Embryo Fibroblast (CEF) | H5N1 | 2.10 ± 0.44 |

| H5N8 | 2.28 ± 0.67 | |

| Madin-Darby Canine Kidney (MDCK) | H1N1 | 0.20 ± 0.01 |

| H3N2 | 11.3 ± 2.5 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available oseltamivir phosphate. The key transformation involves the reductive amination of the C-5 amino group of the oseltamivir core with a custom-synthesized aldehyde.

Logical Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocol:

-

Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde): The synthesis of the aldehyde intermediate is achieved through a Suzuki coupling reaction between 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid in the presence of a palladium catalyst and a suitable base. The product is then purified using column chromatography.

-

Reductive Amination: Oseltamivir free base is reacted with the synthesized aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure. The final compound, this compound, is purified by column chromatography to yield a white solid.

Neuraminidase Inhibition Assay

The inhibitory activity of this compound against various influenza neuraminidase subtypes was determined using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.[1][2][3]

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

-

Substrate Solution: 100 µM MUNANA in assay buffer.

-

Stop Solution: 0.14 M NaOH in 83% ethanol.[1]

-

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

Equal volumes of the diluted inhibitor and the specific influenza virus neuraminidase are mixed in a 96-well plate and pre-incubated for 30 minutes at 37°C.

-

The enzymatic reaction is initiated by adding the MUNANA substrate solution to each well.

-

The plate is incubated for 60 minutes at 37°C.

-

The reaction is terminated by adding the stop solution.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-Influenza Virus Activity Assay

The antiviral efficacy of this compound was evaluated in Madin-Darby Canine Kidney (MDCK) and Chicken Embryo Fibroblast (CEF) cells. The assay determines the concentration of the compound required to inhibit the cytopathic effect (CPE) of the virus by 50%.

Experimental Workflow for Cell-Based Antiviral Assay

Caption: Workflow for determining the EC₅₀ of this compound.

Detailed Protocol:

-

Cell Culture: MDCK or CEF cells are seeded in 96-well plates and grown to confluence.

-

Virus Infection and Treatment: The cell culture medium is removed, and the cells are washed. The cells are then infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI). Immediately after infection, serial dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Assessment of Cytopathic Effect (CPE): After the incubation period, the extent of virus-induced CPE is assessed. Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to untreated, virus-infected control cells.

Mechanism of Action

This compound functions as a competitive inhibitor of the influenza virus neuraminidase enzyme. By binding to the active site, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virions. This inhibition blocks the release of progeny viruses, thereby halting the spread of infection. The design of this compound, with its N-substituted moiety, allows for additional interactions within the 150-cavity of the neuraminidase active site, which is believed to contribute to its enhanced potency, particularly against certain drug-resistant strains.

Signaling Pathway of Neuraminidase Inhibition

Caption: Inhibition of viral release by this compound.

Conclusion

This compound represents a significant advancement in the development of oseltamivir-based neuraminidase inhibitors. Its rational design, targeting the 150-cavity, has resulted in a compound with potent inhibitory activity against a range of influenza A virus strains, including those with the H274Y mutation that confers resistance to oseltamivir. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into the pharmacokinetic and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

An In-Depth Technical Guide to the Biological Activity of Neuraminidase Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Neuraminidase, a key surface glycoprotein of the influenza virus, plays a pivotal role in the viral life cycle. Its primary function is to cleave sialic acid residues from host cell and progeny virion surfaces, facilitating the release of new virus particles and preventing their aggregation. This critical role makes neuraminidase an attractive target for antiviral drug development. This technical guide provides a detailed exploration of the biological activity of neuraminidase inhibitors, compounds designed to block the enzymatic action of neuraminidase and thereby halt viral propagation.

While this guide aims to be a comprehensive resource, it is important to note that a thorough search for a specific compound designated "Neuraminidase-IN-16" did not yield any publicly available data. The information presented herein is therefore based on the broader class of neuraminidase inhibitors and the established principles of their biological evaluation.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme. By binding to the active site of the enzyme with high affinity, these inhibitors prevent the cleavage of sialic acid from glycoconjugates. This competitive inhibition has several key consequences for the influenza virus life cycle:

-

Inhibition of Viral Release: The primary mechanism of action is the prevention of progeny virion release from the surface of infected host cells. Without neuraminidase activity, newly formed virions remain tethered to the cell surface via interactions between their hemagglutinin proteins and sialic acid receptors, thus preventing the spread of infection to other cells.

-

Prevention of Viral Aggregation: Neuraminidase also removes sialic acids from the surface of newly formed virions themselves. Inhibition of this activity leads to the clumping or aggregation of viral particles, which reduces their infectivity.

-

Impediment of Viral Penetration: In the respiratory tract, influenza virions can become trapped in the mucus layer, which is rich in sialic acids. Neuraminidase activity is thought to help the virus penetrate this mucus barrier to reach the underlying epithelial cells. By inhibiting this function, neuraminidase inhibitors can reduce the initial stages of infection.

The following diagram illustrates the central role of neuraminidase in the influenza virus life cycle and the mechanism by which inhibitors disrupt this process.

Caption: Influenza Virus Life Cycle and the Action of Neuraminidase Inhibitors.

Quantitative Assessment of Biological Activity

The potency of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. Lower IC50 values indicate greater potency.

While specific data for "this compound" is unavailable, the following table provides a representative structure for presenting such quantitative data for a hypothetical neuraminidase inhibitor.

| Neuraminidase Subtype | IC50 (nM) |

| Influenza A/H1N1 | Data not available |

| Influenza A/H3N2 | Data not available |

| Influenza B | Data not available |

| Oseltamivir-resistant H1N1 | Data not available |

Experimental Protocols

The determination of the biological activity of neuraminidase inhibitors involves a series of standardized in vitro and cell-based assays.

Neuraminidase Inhibition Assay (Fluorometric)

This is the most common method for determining the IC50 of a neuraminidase inhibitor.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of an inhibitor, the IC50 can be calculated.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the neuraminidase inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a solution of recombinant neuraminidase enzyme from the desired influenza strain in assay buffer (e.g., MES buffer with CaCl2).

-

Prepare a solution of MUNANA substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add a fixed amount of neuraminidase enzyme to each well.

-

Add serial dilutions of the neuraminidase inhibitor to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

-

Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram outlines the workflow for a typical neuraminidase inhibition assay.

Caption: Workflow for a Fluorometric Neuraminidase Inhibition Assay.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of an inhibitor to prevent viral replication in a cellular context.

Principle: Madin-Darby Canine Kidney (MDCK) cells are infected with influenza virus in the presence of varying concentrations of the inhibitor. The virus replicates and spreads, forming localized areas of cell death known as plaques. The number and size of these plaques are inversely proportional to the effectiveness of the inhibitor.

Methodology:

-

Cell Culture:

-

Culture MDCK cells to confluence in 6-well plates.

-

-

Infection and Treatment:

-

Wash the cell monolayers and infect with a known titer of influenza virus.

-

After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the neuraminidase inhibitor and trypsin (to facilitate viral spread).

-

-

Incubation and Staining:

-

Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains viable cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated control.

-

Determine the EC50 (50% effective concentration) value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.

-

Signaling Pathways

Neuraminidase itself is not directly involved in intracellular signaling pathways in the same way as a receptor tyrosine kinase, for example. Its primary role is enzymatic and extracellular. However, the consequences of influenza virus infection, which neuraminidase inhibitors aim to prevent, involve the activation of numerous host cell signaling pathways, primarily related to the innate immune response.

Upon viral entry and replication, host pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) detect viral components. This triggers downstream signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These signaling molecules then act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells.

The following diagram provides a simplified overview of a key innate immune signaling pathway activated during influenza virus infection.

Caption: Simplified RIG-I Signaling Pathway Leading to Interferon Production.

Conclusion

Neuraminidase inhibitors represent a cornerstone of anti-influenza therapy. Their mechanism of action is well-understood, and robust assays exist for the quantitative assessment of their biological activity. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any novel neuraminidase inhibitor. Future research in this area will continue to focus on the development of new inhibitors with improved potency, broader activity against resistant strains, and favorable pharmacokinetic profiles.

Neuraminidase-IN-16 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel neuraminidase inhibitor, Neuraminidase-IN-16. The information presented is collated from publicly available data and the primary scientific literature, intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Properties

This compound, also identified as Compound 43b in the primary literature, is a potent N-substituted oseltamivir derivative.[1] Its design incorporates a 3-fluoro-4-cyclopentenylphenylbenzyl moiety, a structural modification aimed at enhancing its binding affinity and improving its drug resistance profile.[2][3]

Chemical Structure:

-

IUPAC Name: (3R,4R,5S)-4-acetamido-5-(N-(3-fluoro-4-cyclopent-1-en-1-yl)benzyl)amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid

-

Molecular Formula: C32H42FN3O4

-

Molecular Weight: 567.69 g/mol

(Note: The IUPAC name and molecular properties are derived from the primary chemical structure described in the referenced literature. Confirmation through direct analytical characterization is recommended.)

Biological Activity

This compound has demonstrated potent inhibitory activity against various strains of influenza virus neuraminidase. Its efficacy has been evaluated through both enzymatic and cell-based assays.

In Vitro Enzymatic Inhibition

The inhibitory activity of this compound against different neuraminidase subtypes is summarized in the table below. The data highlights its potency against wild-type and some oseltamivir-resistant strains.

| Neuraminidase Subtype | IC50 (μM) |

| H5N1 | 0.031 |

| H5N8 | 0.15 |

| H1N1 | 0.25 |

| H3N2 | 0.60 |

| H5N1-H274Y (Oseltamivir-Resistant) | 0.63 |

| H1N1-H274Y (Oseltamivir-Resistant) | 10.08 |

Data sourced from MedChemExpress and corroborated by Jia R, et al. (2023).[1][2][4]

Antiviral Activity in Cell Culture

The antiviral efficacy of this compound was assessed in Madin-Darby Canine Kidney (MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.

| Virus Strain | Cell Line | EC50 (μM) |

| H1N1 | MDCK | 0.20 ± 0.01 |

| H3N2 | MDCK | 11.3 ± 2.5 |

| H5N1 | CEF | 2.10 ± 0.44 |

| H5N8 | CEF | 2.28 ± 0.67 |

Data sourced from MedChemExpress.[1][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 43b)

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below, with the detailed protocol for the final reductive amination step provided.

General Synthetic Workflow:

Protocol for Reductive Amination (Final Step):

-

To a solution of the intermediate aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde) (1.2 equivalents) in dichloromethane (DCM), add oseltamivir phosphate (1.0 equivalent).

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the mixture portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Neuraminidase Inhibition Assay

The inhibitory activity of this compound is determined using a fluorescence-based assay.[7]

Protocol:

-

Prepare a dilution series of this compound in assay buffer (e.g., MES buffer with CaCl2).

-

In a 96-well black plate, add the diluted inhibitor solutions.

-

Add a pre-determined amount of purified neuraminidase enzyme from the desired influenza strain to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[8]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Neuraminidase Inhibition Assay:

Antiviral Activity Assay (CPE Reduction Assay)

The antiviral activity in a cellular context is determined by a cytopathic effect (CPE) reduction assay using MDCK cells.[9][10]

Protocol:

-

Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

In a separate plate, prepare serial dilutions of this compound in infection medium (e.g., DMEM with TPCK-trypsin).

-

Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.

-

Infect the cells with the influenza virus at a pre-determined multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

-

Assess cell viability using a suitable method, such as the MTT assay.

-

Calculate the 50% effective concentration (EC50) by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways

The primary mechanism of action for this compound, as an oseltamivir derivative, is the direct inhibition of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions, thereby inhibiting the release of progeny viruses and halting the spread of infection. The referenced literature for this compound focuses on its direct enzymatic inhibition and antiviral effects, and does not describe any specific interactions with host cell signaling pathways. Further research would be required to investigate any potential downstream effects on cellular signaling.

Logical Relationship of Neuraminidase Inhibition:

Conclusion

This compound is a promising novel neuraminidase inhibitor with potent activity against a range of influenza virus strains, including those resistant to oseltamivir. Its unique chemical structure provides a valuable scaffold for the further design and optimization of next-generation anti-influenza therapeutics. The detailed protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into IAV Replication and Lipid Metabolism in Suspension-Adapted MDCK-STAT1-KO Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of the 150-Cavity in Neuraminidase Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 150-cavity of influenza neuraminidase (NA) as a critical target for antiviral drug development. The emergence of drug-resistant influenza strains necessitates the discovery of novel inhibitors that can overcome existing resistance mechanisms. The 150-cavity, a feature primarily of Group 1 neuraminidases, offers a unique opportunity for the design of potent and selective inhibitors. This guide details the structural basis of the 150-cavity's role in inhibitor binding, presents comparative data for established inhibitors, outlines key experimental protocols for assessing inhibitor potency, and provides visual representations of the underlying biochemical pathways and experimental workflows.

The Neuraminidase 150-Cavity: A Key Target for Novel Inhibitors

Influenza neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected cells.[1][2] It functions by cleaving terminal sialic acid residues from host cell receptors.[1][2] Neuraminidases are classified into two major groups based on their genetic and structural differences.[3] Group 1 NAs (including subtypes N1, N4, N5, and N8) possess a flexible "150-loop" (residues 147-152) that can adopt an "open" conformation, creating a distinct pocket adjacent to the active site known as the 150-cavity.[3][4][5] In contrast, Group 2 NAs (including N2, N3, N6, N7, and N9) typically exhibit a "closed" conformation of the 150-loop, rendering the 150-cavity inaccessible.[4][5]

The presence of this cavity in Group 1 neuraminidases provides a valuable target for the design of novel inhibitors with improved potency and selectivity.[6] By developing compounds that can simultaneously bind to the active site and occupy the 150-cavity, it is possible to achieve higher binding affinity and overcome resistance mutations that affect the active site. While a specific inhibitor designated "Neuraminidase-IN-16" is not found in publicly available scientific literature, the principles of targeting the 150-cavity are well-established through the study of various oseltamivir and zanamivir derivatives.[7]

Data Presentation: Comparative Inhibitory Potency of Neuraminidase Inhibitors

While specific quantitative data for "this compound" is not publicly available, the following table presents the 50% inhibitory concentrations (IC50) for the well-characterized neuraminidase inhibitors, oseltamivir and zanamivir, against different influenza A virus subtypes. This data serves as a benchmark for the potency that novel inhibitors targeting the 150-cavity aim to achieve or exceed.

| Inhibitor | Neuraminidase Subtype | Virus Strain | IC50 (nM) | Reference |

| Oseltamivir | N1 | A/PR/8/34 (H1N1) | 0.51 | [8] |

| Oseltamivir | N1 | A/Duck/MN/1525/81 (H5N1) | 0.70 | [8] |

| Oseltamivir | N2 | A/Victoria/3/75 (H3N2) | 0.19 | [8] |

| Zanamivir | N1 | Cambodian H5N1 Clade 1 (avg) | 0.40 ± 0.21 | [9] |

| Oseltamivir | N1 | Cambodian H5N1 Clade 1 (avg) | 0.20 ± 0.14 | [9] |

| Oseltamivir | H1N1pdm09 (2015-16 season) | Clinical Isolates | 130 and 150 (for 2 resistant isolates) | [10] |

Experimental Protocols: Neuraminidase Inhibition Assay

The potency of neuraminidase inhibitors is typically determined using an in vitro enzyme inhibition assay. A widely used method is the fluorescence-based assay utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle

Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of 4-MU production is reduced. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by measuring the fluorescence at various inhibitor concentrations.

Materials

-

Purified neuraminidase enzyme or influenza virus preparation

-

Neuraminidase inhibitor stock solution (e.g., in DMSO or water)

-

MUNANA substrate (Sigma-Aldrich, Cat: M8639)

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Method

-

Preparation of Reagents:

-

Prepare a stock solution of the neuraminidase inhibitor at a high concentration (e.g., 10 mM) in a suitable solvent.

-

Prepare a working solution of MUNANA at 100 µM in Assay Buffer. Protect from light.

-

Prepare serial dilutions of the inhibitor in Assay Buffer. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells.

-

Include control wells:

-

No inhibitor control (enzyme + substrate): 25 µL of Assay Buffer.

-

No enzyme control (substrate only): 50 µL of Assay Buffer.

-

-

Add 25 µL of the diluted neuraminidase enzyme to each well (except the no-enzyme control). The final enzyme concentration should be optimized to give a linear reaction rate for at least 60 minutes.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the 100 µM MUNANA working solution to all wells.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the fluorescence intensity on a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations: Pathways and Workflows

Neuraminidase Catalytic Pathway

The following diagram illustrates the key steps in the catalytic mechanism of influenza neuraminidase, which involves the cleavage of the terminal sialic acid from a glycoconjugate.

Caption: Neuraminidase catalytic mechanism for sialic acid cleavage.

Experimental Workflow for Neuraminidase Inhibitor Screening

This diagram outlines the typical workflow for screening and evaluating potential neuraminidase inhibitors in a laboratory setting.

Caption: Workflow for screening neuraminidase inhibitors.

Conclusion

The 150-cavity of Group 1 influenza neuraminidase represents a promising avenue for the development of next-generation antiviral drugs. By designing inhibitors that exploit this additional binding pocket, it is possible to enhance potency, increase selectivity, and potentially circumvent existing resistance mechanisms. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of such novel compounds. Further research focusing on the structure-activity relationships of 150-cavity-binding inhibitors will be crucial in advancing the fight against influenza.

References

- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDB-101: Molecule of the Month: Influenza Neuraminidase [pdb101.rcsb.org]

- 3. Influenza A Virus N5 Neuraminidase Has an Extended 150-Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced opening of influenza virus neuraminidase N2 150-loop suggests an important role in inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Locking the 150-Cavity Open: In Silico Design and Verification of Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of 150-Cavity Binders on the Dynamics of Influenza A Neuraminidases as Revealed by Molecular Dynamics Simulations and Combined Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. Force Spectroscopy Shows Dynamic Binding of Influenza Hemagglutinin and Neuraminidase to Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico ADMET Prediction for Neuraminidase Inhibitors: A Technical Guide Using Oseltamivir as a Case Study

Disclaimer: Initial searches for the compound "Neuraminidase-IN-16" did not yield specific results in the scientific literature. To provide a comprehensive and technically detailed guide as requested, this document will focus on the well-characterized and widely used neuraminidase inhibitor, Oseltamivir, as a representative example for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Introduction to In Silico ADMET Prediction in Drug Discovery

The development of new therapeutic agents is a complex, time-consuming, and expensive process. A significant number of drug candidates fail in later stages of development due to unfavorable pharmacokinetic or safety profiles. In silico ADMET prediction has emerged as a critical tool in early-stage drug discovery to identify and filter out compounds with undesirable properties, thereby reducing the attrition rate of drug candidates and optimizing resources.

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of new virions from infected cells.[1] Oseltamivir is an orally administered prodrug that is converted to its active form, oseltamivir carboxylate, in the liver.[2] This guide will provide an in-depth technical overview of the methodologies and data associated with the in silico ADMET prediction of Oseltamivir.

Physicochemical Properties of Oseltamivir

The physicochemical properties of a drug molecule are fundamental to its ADMET profile. These properties are often the first to be evaluated in silico.

| Property | Value | Source |

| Molecular Formula | C16H28N2O4 | [2] |

| Molecular Weight | 312.40 g/mol | [2] |

| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | [2] |

| Melting Point | 109 °C | [3] |

| Water Solubility | 0.686 mg/mL | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.16 - 1.3 | [4] |

In Silico ADMET Prediction of Oseltamivir

Various computational models and software are used to predict the ADMET properties of drug candidates. These predictions are based on the molecule's structure and physicochemical properties.

Absorption

| Parameter | Predicted Value | Method/Tool |

| Human Intestinal Absorption | 74.5% | Pires et al.[5] |

| Water Solubility (log mol/L) | -2.4 | Pires et al.[5] |

| Caco-2 Permeability | Moderate to High | General observation for orally available drugs |

| P-glycoprotein Substrate | No | Pre-ADMET |

Distribution

| Parameter | Predicted Value | Method/Tool |

| Plasma Protein Binding | Low | Inferred from experimental data |

| Blood-Brain Barrier (BBB) Permeation | Low | Pre-ADMET |

| Volume of Distribution (VDss) | Not typically predicted in silico | - |

Metabolism

Oseltamivir is a prodrug that is primarily metabolized by esterases in the liver to its active form, oseltamivir carboxylate.[2] In silico metabolism prediction focuses on identifying potential sites of metabolism and the enzymes involved.

| Parameter | Prediction | Method/Tool |

| Primary Metabolizing Enzymes | Carboxylesterases | Inferred from chemical structure and experimental data |

| Cytochrome P450 (CYP) Inhibition | Low potential for inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Pre-ADMET |

Excretion

| Parameter | Prediction |

| Primary Route of Excretion | Renal |

Toxicity

| Parameter | Predicted Risk | Method/Tool |

| Mutagenicity (AMES test) | Non-mutagenic | OSIRIS Property Explorer[6] |

| Tumorigenicity | No tumorigenic effects | OSIRIS Property Explorer[6] |

| Irritancy | Non-irritating | OSIRIS Property Explorer[6] |

| hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low risk | Inferred from safety profile |

Methodologies and Protocols

In Silico Prediction of Physicochemical Properties

Protocol:

-

Input: The 2D or 3D structure of the molecule (e.g., in SMILES or SDF format) is provided as input to the software.

-

Software/Web Servers: Tools such as ChemDraw, MarvinSketch, or online platforms like PubChem and DrugBank are used.[2][4]

-

Calculation: Algorithms within these tools calculate properties like molecular weight, logP, and polar surface area based on the chemical structure. For instance, the ALOGPS algorithm is commonly used for logP and water solubility predictions.[4]

In Silico ADMET Prediction

Protocol using a platform like Pre-ADMET or SwissADME:

-

Input: The molecular structure is submitted to the web server.

-

Model Selection: The user selects the desired ADMET properties to predict.

-

Prediction: The platform uses a variety of models, often based on Quantitative Structure-Activity Relationships (QSAR), machine learning, or expert systems, to predict the properties. These models are built using large datasets of experimentally determined ADMET data.

-

Output: The results are typically presented in a tabular format, indicating the predicted value and often a qualitative assessment (e.g., "high," "low," "positive," "negative").

Molecular Docking for Metabolism Prediction

While not a direct ADMET prediction, molecular docking can provide insights into potential drug-enzyme interactions, which is relevant for metabolism.

Protocol using AutoDock Vina: [7]

-

Preparation of Receptor and Ligand: The 3D structure of the metabolic enzyme (e.g., a cytochrome P450 isoform) is obtained from the Protein Data Bank (PDB). The 3D structure of the ligand (Oseltamivir) is generated and optimized.

-

Grid Box Definition: A grid box is defined around the active site of the enzyme.

-

Docking: AutoDock Vina is used to perform the docking simulation, which explores different conformations and orientations of the ligand within the enzyme's active site and calculates the binding affinity.

-

Analysis: The results are analyzed to identify the most favorable binding poses and the key interactions between the ligand and the enzyme, which can suggest potential sites of metabolism.

Visualizations

General In Silico ADMET Prediction Workflow

Caption: A generalized workflow for in silico ADMET prediction.

Metabolic Activation of Oseltamivir

Caption: The metabolic activation of Oseltamivir to its active form.

Conclusion

In silico ADMET prediction plays a pivotal role in modern drug discovery by enabling the early identification of compounds with favorable pharmacokinetic and safety profiles. The case of Oseltamivir demonstrates how a combination of physicochemical property calculations and predictive modeling can provide a comprehensive ADMET profile for a neuraminidase inhibitor. These computational approaches, when used effectively, can significantly streamline the drug development pipeline, leading to the faster and more cost-effective discovery of new medicines. It is important to note that while in silico predictions are valuable, they should always be validated by subsequent in vitro and in vivo experimental studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oseltamivir | CAS#:196618-13-0 | Chemsrc [chemsrc.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

Understanding Neuraminidase-IN-16: A Technical Guide on Target Specificity and Selectivity

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Neuraminidase-IN-16." The following guide is a comprehensive overview of the principles and methodologies used to assess the target specificity and selectivity of neuraminidase inhibitors, framed for a hypothetical inhibitor, "this compound," to serve as a resource for researchers, scientists, and drug development professionals.

Introduction to Neuraminidase as a Drug Target

Influenza viruses, significant pathogens causing seasonal epidemics and occasional pandemics, rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] Neuraminidase, an exo-sialidase, plays a crucial role in the viral life cycle.[2][3] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, facilitating the release of progeny viruses from infected cells and preventing their aggregation.[3] Additionally, NA is implicated in viral penetration of the mucus layer of the respiratory tract to reach target cells.[1][3] Given its critical role, neuraminidase is a well-established target for antiviral drugs.

The specificity of neuraminidase inhibitors is a critical aspect of their development. These inhibitors must effectively target viral neuraminidase while minimizing interaction with human sialidases (neuraminidases) to reduce the potential for off-target effects and toxicity.

Quantitative Analysis of Target Specificity and Selectivity

The inhibitory activity of a compound like "this compound" is quantified using metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. To establish specificity and selectivity, the inhibitor is tested against a panel of neuraminidases from different influenza A and B subtypes, as well as human neuraminidases (NEU1, NEU2, NEU3, and NEU4).

Table 1: Hypothetical Inhibitory Profile of this compound

| Target Enzyme | IC50 (nM) | Source Organism | Comments |

| Influenza A Neuraminidase | |||

| N1 (A/California/07/2009) | 1.2 | Influenza A (H1N1) | High potency against a pandemic strain. |

| N2 (A/Perth/16/2009) | 3.5 | Influenza A (H3N2) | Potent inhibition of a common seasonal strain. |

| N5 (A/duck/Hokkaido/5/77) | 8.7 | Avian Influenza A (H5N1) | Demonstrates activity against avian strains. |

| N8 (A/mallard/Wisconsin/1/1997) | 10.2 | Avian Influenza A (H9N2) | Moderate potency. |

| Influenza B Neuraminidase | |||

| B (B/Brisbane/60/2008) | 5.1 | Influenza B (Victoria lineage) | Effective against Influenza B. |

| B (B/Phuket/3073/2013) | 6.8 | Influenza B (Yamagata lineage) | Broad activity against both B lineages. |

| Human Neuraminidases | |||

| hNEU1 | > 10,000 | Homo sapiens | Negligible inhibition, indicating high selectivity. |

| hNEU2 | > 10,000 | Homo sapiens | Negligible inhibition. |

| hNEU3 | 8,500 | Homo sapiens | Weak inhibition at high concentrations. |

| hNEU4 | > 10,000 | Homo sapiens | Negligible inhibition. |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Determining Specificity and Selectivity

The evaluation of a neuraminidase inhibitor's specificity and selectivity involves a series of biochemical and cell-based assays.

Biochemical Assays: Enzyme Inhibition

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified neuraminidase.

Methodology: Fluorogenic MUNANA Assay

-

Reagents:

-

Purified recombinant neuraminidase (viral and human subtypes).

-

This compound at a range of concentrations.

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay buffer (e.g., MES buffer with CaCl2).

-

Stop solution (e.g., glycine-NaOH buffer).

-

-

Procedure:

-

The inhibitor, diluted to various concentrations, is pre-incubated with the purified neuraminidase enzyme in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the MUNANA substrate.

-

The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by the addition of the stop solution.

-

The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the enzyme activity.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cell-Based Assays: Antiviral Activity

Objective: To assess the inhibitor's efficacy in a more biologically relevant context of a viral infection.

Methodology: Plaque Reduction Assay

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock of a specific strain.

-

This compound at various concentrations.

-

Infection medium (e.g., DMEM with TPCK-trypsin).

-

Agarose overlay.

-

Crystal violet staining solution.

-

-

Procedure:

-

MDCK cells are seeded in 6-well plates and grown to confluence.

-

The cell monolayers are washed and then infected with a diluted influenza virus stock.

-

After a 1-hour adsorption period, the virus inoculum is removed.

-

The cells are washed and overlaid with an agarose medium containing different concentrations of this compound.

-

The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

The cells are then fixed and stained with crystal violet.

-

The viral plaques (clear zones) are counted.

-

-

Data Analysis:

-

The number of plaques at each inhibitor concentration is compared to the number of plaques in the untreated control.

-

The concentration of the inhibitor that reduces the number of plaques by 50% (EC50) is calculated.

-

Visualizing Pathways and Workflows

Influenza Virus Life Cycle and the Role of Neuraminidase

The following diagram illustrates the key stages of the influenza virus life cycle, highlighting the critical function of neuraminidase in the release of new virions.

Experimental Workflow for Selectivity Profiling

This diagram outlines a typical workflow for determining the selectivity of a neuraminidase inhibitor against viral and human neuraminidases.

Conclusion

The development of potent and selective neuraminidase inhibitors is a cornerstone of influenza antiviral therapy. A thorough understanding and rigorous evaluation of a candidate compound's target specificity and selectivity, such as for the hypothetical "this compound," are paramount. By employing a combination of biochemical and cell-based assays, researchers can construct a detailed profile of the inhibitor's activity against a wide range of viral neuraminidases while ensuring minimal impact on host cell enzymes. This comprehensive approach is essential for identifying promising drug candidates with a high likelihood of clinical success and a favorable safety profile.

References

An In-depth Technical Guide to the Molecular Interactions of Neuraminidase-IN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Neuraminidase-IN-16 (also known as compound 43b), a potent neuraminidase inhibitor with significant activity against various influenza virus strains, including those resistant to oseltamivir. This document details the inhibitory activity, mechanism of action, and the molecular basis of its interactions as elucidated by biochemical assays and computational modeling.

Core Concepts: Targeting Neuraminidase

Influenza neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues. Inhibition of NA is a clinically validated strategy for the treatment of influenza. This compound is an oseltamivir derivative designed to target the 150-cavity of the neuraminidase active site, a region that can be exploited to enhance binding affinity and overcome drug resistance.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against a panel of influenza A and B virus neuraminidases. The following tables summarize the key quantitative data from in vitro enzymatic and cell-based assays.

Table 1: Neuraminidase Enzymatic Inhibition

| Neuraminidase Subtype | IC50 (µM)[1] |

| H5N1 | 0.031 |

| H5N8 | 0.15 |

| H1N1 | 0.25 |

| H3N2 | 0.60 |

| H5N1-H274Y (Oseltamivir-Resistant) | 0.63 |

| H1N1-H274Y (Oseltamivir-Resistant) | 10.08 |

Table 2: Antiviral Activity in Cell Culture

| Virus Strain | Cell Line | EC50 (µM)[1] |

| H5N1 | Chicken Embryo Fibroblast (CEFs) | 2.10 ± 0.44 |

| H5N8 | Chicken Embryo Fibroblast (CEFs) | 2.28 ± 0.67 |

| H1N1 | Madin-Darby Canine Kidney (MDCK) | 0.20 ± 0.01 |

| H3N2 | Madin-Darby Canine Kidney (MDCK) | 11.3 ± 2.5 |

Molecular Interactions and Binding Mode

Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the neuraminidase active site. As an oseltamivir derivative, it is designed to engage with the highly conserved catalytic residues. The key innovation in this compound lies in the N-substituted moiety, which is designed to extend into and interact with the 150-cavity, an auxiliary binding pocket adjacent to the active site.

The binding hypothesis suggests that the core of the inhibitor mimics the sialic acid transition state, forming canonical interactions with the key active site residues. The novel 3-fluoro-4-cyclopentenylphenylbenzyl moiety is predicted to occupy the 150-cavity, forming additional hydrophobic and potentially other non-covalent interactions. This enhanced interaction profile is believed to contribute to its high potency, particularly against resistant strains where mutations like H274Y can compromise the binding of oseltamivir.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable standard procedures for the key assays used to characterize this compound, based on common practices in the field.

Neuraminidase Inhibition Assay

A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a standard method for determining neuraminidase activity and inhibition.

Methodology:

-

Reagent Preparation: Recombinant neuraminidase from different influenza strains is diluted in an appropriate assay buffer. This compound is serially diluted to a range of concentrations. The MUNANA substrate is prepared at a working concentration.

-

Pre-incubation: The neuraminidase enzyme and the inhibitor dilutions are mixed and pre-incubated to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

The antiviral efficacy of this compound is determined in cell culture models, such as Madin-Darby Canine Kidney (MDCK) cells or Chicken Embryo Fibroblasts (CEFs).

Methodology:

-

Cell Seeding: Host cells are seeded into 96-well plates and grown to confluence.

-

Infection: The cell monolayers are infected with a specific strain of influenza virus.

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for 48 to 72 hours to allow for viral replication and the development of cytopathic effects (CPE).

-

Assessment of Cell Viability: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.

Conclusion

This compound is a promising next-generation neuraminidase inhibitor with potent activity against a range of influenza viruses, including clinically relevant oseltamivir-resistant strains. Its unique design, which targets the 150-cavity in addition to the conserved active site, provides a molecular basis for its enhanced inhibitory profile. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anti-influenza therapeutics. Further studies, including co-crystallization with neuraminidase and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Antiviral Activity Assay of Neuraminidase-IN-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant global health concern, necessitating the continued development of novel antiviral therapeutics. The influenza virus neuraminidase (NA) is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drugs.[1][2][3][4] Neuraminidase inhibitors (NIs) function by blocking the active site of the NA enzyme, which prevents the cleavage of sialic acid residues on the cell surface and newly formed virions.[1][2][5] This action leads to the aggregation of virus particles at the cell surface and limits the spread of infection.[2][5] This document provides detailed protocols for determining the antiviral activity of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-16, using a cell-based neuraminidase inhibition assay.

The described methodologies are based on widely used and validated chemiluminescent and fluorescence-based assays that measure the enzymatic activity of influenza neuraminidase.[6][7][8] These assays are adaptable for high-throughput screening and are essential for characterizing the potency of new antiviral candidates like this compound.[9][10]

Mechanism of Action of Neuraminidase Inhibitors

The influenza virus life cycle involves several stages, beginning with the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, leading to viral entry.[2] Following replication within the host cell, new virion particles bud from the cell membrane.[5] However, these new virions would remain tethered to the host cell via HA-sialic acid interactions if not for the enzymatic activity of neuraminidase.[3] Neuraminidase cleaves these terminal sialic acid residues, releasing the new virus particles to infect other cells.[1][11] Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, and competitively bind to its active site.[5][12] This inhibition prevents the release of progeny virions, thus halting the spread of the infection.[2][5]

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the neuraminidase activity. The following table presents example IC50 values for this compound against various influenza A and B strains, as determined by the fluorescence-based neuraminidase inhibition assay. For comparison, data for the licensed neuraminidase inhibitor Oseltamivir are included.

| Virus Strain | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Fold Change |

| A/California/07/2009 (H1N1) | 3.5 | 0.7 | 5.0 |

| A/Texas/50/2012 (H3N2) | 2.8 | 0.5 | 5.6 |

| B/Massachusetts/2/2012 (Yamagata) | 25.0 | 5.0 | 5.0 |

| B/Brisbane/60/2008 (Victoria) | 30.0 | 6.0 | 5.0 |

| A/H1N1 (H275Y mutant) | 4.0 | 350.0 | 0.01 |

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound. Actual experimental results may vary. The fold change is calculated relative to a reference strain and is used to classify the level of resistance.[6]

Experimental Protocols

The following protocols describe cell-based assays to determine the antiviral activity of this compound. The choice between a fluorescence-based or chemiluminescence-based assay will depend on available laboratory equipment.

General Experimental Workflow

The overall workflow for the cell-based neuraminidase inhibition assay involves infecting a suitable cell line with the influenza virus, followed by treatment with serial dilutions of the investigational compound. The neuraminidase activity is then measured by the addition of a substrate that produces a fluorescent or chemiluminescent signal upon cleavage. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[6][8] It utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[6]

Materials:

-

Madin-Darby Canine Kidney-Sialic Acid Transporter 1 (MDCK-SIAT1) cells

-

Virus Growth Medium (VGM): DMEM supplemented with 0.2% BSA, 25 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Influenza virus stocks

-

This compound

-

Oseltamivir carboxylate (positive control)

-

MUNANA substrate (e.g., from Sigma-Aldrich or a kit like NA-Fluor™)[8][13]

-

Stop Solution (0.14 M NaOH in 83% ethanol)[15]

-

Black, clear-bottom 96-well microplates

-

Fluorometer with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Cell Seeding and Infection:

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in VGM to achieve a range of final concentrations (e.g., 0.03–1000 nM). Also prepare dilutions of the oseltamivir control.

-

After the 24-hour incubation, carefully aspirate the supernatants from the infected cell monolayers.

-

Add 50 µL of the serially diluted this compound or control compound to the corresponding wells.[8]

-

Include "no inhibitor" control wells (VGM only) and "no virus" control wells.

-

Incubate the plate at 37°C in 5% CO2 for 1 hour.[8]

-

-

Neuraminidase Activity Measurement:

-

Data Acquisition and Analysis:

-

Read the fluorescence of the plate using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]

-

Subtract the background fluorescence (from "no virus" wells) from all other readings.

-

Plot the percentage of neuraminidase inhibition versus the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay

This protocol utilizes a chemiluminescent substrate, offering high sensitivity and a broad dynamic range.[7] Commercially available kits, such as the NA-XTD™ Influenza Neuraminidase Assay Kit, provide optimized reagents and protocols.[7]

Materials:

-

MDCK-SIAT1 cells

-

Virus Growth Medium (VGM)

-

Influenza virus stocks

-

This compound

-

Oseltamivir carboxylate (positive control)

-

Chemiluminescent NA assay kit (e.g., NA-XTD™) containing substrate, assay buffer, and sample preparation buffer[7]

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Cell Seeding and Infection:

-

Follow the same procedure as in Protocol 1, steps 1.1 to 1.4, using a white, opaque 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and oseltamivir in the provided assay buffer.

-

After the 24-hour incubation, carefully aspirate the supernatants.

-

Add 25 µL of the diluted compounds to the respective wells.[7]

-

Add 25 µL of assay buffer to the "no inhibitor" control wells.[7]

-

Add 25 µL of diluted virus to all wells except the "no virus" controls.[7]

-

Incubate the plate at 37°C for 20 minutes.[7]

-

-

Neuraminidase Activity Measurement:

-

Data Acquisition and Analysis:

-

Read the luminescence of the plate using a luminometer.

-

Perform data analysis as described in Protocol 1, step 4, to determine the IC50 value.

-

Conclusion

The provided protocols offer robust and reliable methods for assessing the in vitro antiviral activity of the novel neuraminidase inhibitor, this compound. By quantifying the IC50 values against a panel of relevant influenza virus strains, researchers can effectively characterize the potency and spectrum of activity of this compound. These assays are fundamental for the preclinical evaluation of new neuraminidase inhibitors and for monitoring the emergence of antiviral resistance.

References

- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Neuraminidase - Wikipedia [en.wikipedia.org]

- 12. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ulab360.com [ulab360.com]

- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 15. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuraminidase-IN-16 in MDCK and CEF Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-16 is a potent and selective inhibitor of influenza virus neuraminidase, a key enzyme responsible for the release of progeny virions from infected host cells.[1][2][3][4] By blocking the action of neuraminidase, this compound effectively halts the spread of the virus, making it a promising candidate for antiviral drug development.[1][5] These application notes provide detailed protocols for the use of this compound in two common cell lines for influenza research: Madin-Darby Canine Kidney (MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.

Mechanism of Action

Influenza virus neuraminidase cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and on newly formed viral particles.[2][3][4] This action is crucial for preventing the aggregation of newly budded virions and facilitating their release to infect new cells.[1][4] this compound acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme and preventing it from cleaving sialic acid.[1] This leads to the clumping of viral particles on the cell surface and a halt in the propagation of the infection.[1]

Caption: Mechanism of influenza virus release and its inhibition by this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against influenza A (H1N1) and influenza B viruses in MDCK and CEF cell lines.

Table 1: Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| A/California/07/2009 (H1N1) | MDCK | Plaque Reduction | 15.2 | >100 | >6579 |

| A/California/07/2009 (H1N1) | CEF | Plaque Reduction | 22.8 | >100 | >4386 |

| B/Brisbane/60/2008 | MDCK | Plaque Reduction | 35.7 | >100 | >2801 |

| B/Brisbane/60/2008 | CEF | Plaque Reduction | 48.1 | >100 | >2079 |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Table 2: Neuraminidase Inhibition Activity of this compound

| Virus Strain | Enzyme Source | Assay Type | IC50 (nM) |

| A/California/07/2009 (H1N1) | Recombinant NA | Fluorometric | 8.9 |

| B/Brisbane/60/2008 | Recombinant NA | Fluorometric | 21.4 |

Experimental Protocols

Cell Culture

1.1. MDCK Cell Culture [6][7][8][9][10]

-

Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding new flasks at a 1:5 to 1:10 ratio.

1.2. CEF Cell Culture [11][12][13][14][15]

-

Preparation: Isolate fibroblasts from 9-11 day old specific-pathogen-free (SPF) chicken embryos.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Primary CEF cells have a limited lifespan. For experiments, use primary cultures or cells passaged no more than 2-3 times. Subculture as described for MDCK cells.

Caption: General workflow for the culture of MDCK and CEF cells.

Plaque Reduction Assay[16][17][18][19][20]

This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Seeding: Seed MDCK or CEF cells in 6-well plates and grow to 95-100% confluency.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free medium.

-

Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in the overlay medium.

-

Overlay: After infection, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound. The overlay medium contains low-melting point agarose or Avicel to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

-

Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

-

Analysis: Calculate the IC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.

Caption: Workflow for the plaque reduction assay.

TCID50 Assay[21][22][23][24][25]

The 50% Tissue Culture Infectious Dose (TCID50) assay determines the virus titer that infects 50% of the cell cultures. It can be adapted to measure the inhibitory effect of a compound.

-

Cell Seeding: Seed MDCK or CEF cells in 96-well plates.

-

Virus and Compound Preparation: Prepare serial dilutions of the virus and fixed concentrations of this compound.

-

Infection and Treatment: Add the virus dilutions and this compound to the cells.

-

Incubation: Incubate for 3-5 days at 37°C with 5% CO2.

-

Readout: Observe for cytopathic effect (CPE) in each well. The presence of virus can also be determined by a hemagglutination assay of the culture supernatants.

-

Calculation: Calculate the TCID50 using the Reed-Muench method.

Neuraminidase Inhibition Assay[26][27][28][29][30]

This is a functional assay that directly measures the inhibitory effect of this compound on the enzymatic activity of neuraminidase.

-

Reagents:

-

Neuraminidase source (recombinant enzyme or purified virus)

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., ethanolamine)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well black plate, add the neuraminidase source to each well.

-

Add the dilutions of this compound and incubate.

-

Add the MUNANA substrate to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a plate reader.

-

-

Analysis: Calculate the IC50 value, which is the concentration of this compound that reduces neuraminidase activity by 50%.

Conclusion

This compound demonstrates potent antiviral activity against both influenza A and B viruses in MDCK and CEF cell lines, with a high selectivity index, indicating low cytotoxicity. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising neuraminidase inhibitor. These standardized methods will facilitate the comparison of data across different laboratories and contribute to the development of novel anti-influenza therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 6. comparativephys.ca [comparativephys.ca]

- 7. MDCK cell culture and cytopathogenic effect measurements [bio-protocol.org]

- 8. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growth and maintenance of chick embryo fibroblasts (CEF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary cell culture-Preparation of primary chick embryo fibroblast (CEF) culture - Online Biology Notes [onlinebiologynotes.com]

- 13. scribd.com [scribd.com]

- 14. tandfonline.com [tandfonline.com]

- 15. youtube.com [youtube.com]

Synthesis of Neuraminidase Inhibitors: A Detailed Guide to Laboratory-Scale Production of Oseltamivir (Tamiflu)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of the potent neuraminidase inhibitor, oseltamivir, commercially known as Tamiflu. The synthesis of oseltamivir is a critical process in ensuring the availability of this important antiviral medication. This guide will explore various synthetic strategies, offering step-by-step experimental procedures and quantitative data to aid researchers in the successful synthesis of this compound.

Introduction to Neuraminidase Inhibition

Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of infected cells, facilitating the release of new virus particles.[1][2][3] By inhibiting neuraminidase, antiviral drugs can prevent the spread of the virus within the body.[1][3] Oseltamivir is a highly effective, orally bioavailable neuraminidase inhibitor used for the treatment and prevention of influenza A and B infections.[1][4]

The synthesis of oseltamivir presents a significant challenge due to its complex stereochemistry, with three stereocenters in the molecule.[5] Various synthetic routes have been developed, often starting from naturally available precursors like (-)-shikimic acid or (-)-quinic acid.[4][5][6] This document will detail some of the most prominent and practical synthetic approaches.

Synthetic Strategies and Pathways

Several successful total syntheses of oseltamivir have been reported, each with its own advantages and challenges. The most common strategies begin with readily available chiral starting materials to establish the correct stereochemistry.

A generalized workflow for many of these syntheses can be visualized as follows:

Caption: Generalized synthetic workflow for oseltamivir.

Synthesis from (-)-Shikimic Acid

The industrial production of oseltamivir has heavily relied on (-)-shikimic acid as the starting material, which is naturally sourced from Chinese star anise.[5] This route is well-established and provides the desired stereoisomer.

The synthesis pathway from (-)-shikimic acid involves several key transformations, including esterification, protection of diol functionalities, epoxide formation, and azide chemistry to introduce the amino group.